molecular formula C15H28BNO2 B14068619 3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

Cat. No.: B14068619
M. Wt: 265.20 g/mol
InChI Key: YYXCDWMJTBCHJW-YZXOMZRCSA-N
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Description

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine typically involves the following steps:

    Formation of the Boron-Containing Tricyclic Core: This step involves the reaction of a suitable boronic acid derivative with a diol to form the boron-containing tricyclic structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the boron-containing intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into its corresponding borohydride derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Borohydride derivatives.

    Substitution: Various substituted amines and boron-containing compounds.

Scientific Research Applications

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential as a drug candidate due to its unique boron-containing structure, which may impart specific biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom within the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: A boron-containing drug used in cancer therapy.

    Boronic Acids: A class of compounds with similar boron-containing structures, used in organic synthesis and medicinal chemistry.

Uniqueness

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine is unique due to its tricyclic boron-containing structure, which imparts specific chemical and biological properties. Unlike simpler boronic acids, this compound offers a more complex and versatile framework for various applications.

Properties

Molecular Formula

C15H28BNO2

Molecular Weight

265.20 g/mol

IUPAC Name

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

InChI

InChI=1S/C15H28BNO2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16/h9-13H,6-8,17H2,1-5H3/t10?,11?,12?,13?,15-/m0/s1

InChI Key

YYXCDWMJTBCHJW-YZXOMZRCSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N

Origin of Product

United States

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